molecular formula C10H19NO2 B2863718 Methyl (2R)-2-amino-2-cyclohexylpropanoate CAS No. 2165437-10-3

Methyl (2R)-2-amino-2-cyclohexylpropanoate

Cat. No. B2863718
CAS RN: 2165437-10-3
M. Wt: 185.267
InChI Key: HODYAOMLMHOVEK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-2-cyclohexylpropanoate, also known as Mexiletine, is a pharmaceutical drug that belongs to the class of antiarrhythmic agents. It is used to treat ventricular arrhythmias, a condition where the heart beats irregularly, and also has potential applications in the treatment of neuropathic pain.

Scientific Research Applications

Methyl (2R)-2-amino-2-cyclohexylpropanoate has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, including those associated with myocardial infarction and heart failure. Methyl (2R)-2-amino-2-cyclohexylpropanoate has also been studied for its potential use in the treatment of neuropathic pain, although further research is needed to fully understand its mechanism of action in this context.

Mechanism of Action

Methyl (2R)-2-amino-2-cyclohexylpropanoate works by blocking sodium channels in the heart, which reduces the influx of sodium ions and slows down the rate of depolarization. This helps to prevent abnormal electrical activity in the heart and restore normal heart rhythm. Methyl (2R)-2-amino-2-cyclohexylpropanoate also has local anesthetic properties, which may contribute to its effectiveness in treating neuropathic pain.
Biochemical and Physiological Effects
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been shown to have a number of biochemical and physiological effects. It can reduce the duration and amplitude of action potentials in cardiac cells, which helps to prevent abnormal electrical activity. Methyl (2R)-2-amino-2-cyclohexylpropanoate can also reduce the excitability of sensory neurons, which may contribute to its effectiveness in treating neuropathic pain.

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-amino-2-cyclohexylpropanoate has several advantages for use in lab experiments. It is relatively stable and easy to handle, and its effects on sodium channels are well-characterized. However, Methyl (2R)-2-amino-2-cyclohexylpropanoate can be expensive, and its effects may vary depending on the specific type of sodium channel being studied.

Future Directions

There are several potential future directions for research on Methyl (2R)-2-amino-2-cyclohexylpropanoate. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness in treating neuropathic pain. Another area of interest is the study of Methyl (2R)-2-amino-2-cyclohexylpropanoate's effects on different types of sodium channels, which could help to identify new targets for antiarrhythmic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-amino-2-cyclohexylpropanoate in both cardiac and neural tissues.

Synthesis Methods

Methyl (2R)-2-amino-2-cyclohexylpropanoate is synthesized from 2-amino-2-cyclohexylacetic acid, which is reacted with methanol and thionyl chloride to form the corresponding methyl ester. The methyl ester is then reacted with ammonia to form Methyl (2R)-2-amino-2-cyclohexylpropanoate.

properties

IUPAC Name

methyl (2R)-2-amino-2-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYAOMLMHOVEK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCCCC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-2-amino-2-cyclohexylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.